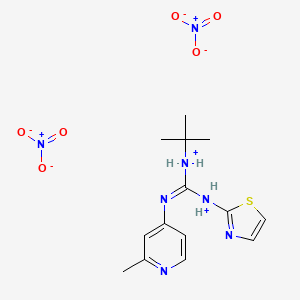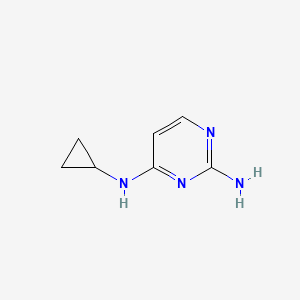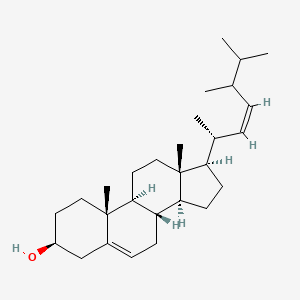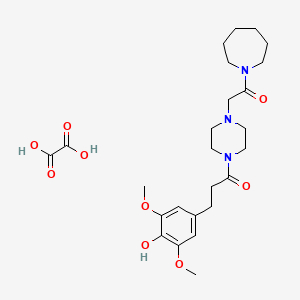
1-tert-Butyl-2-(2-methyl-4-pyridyl)-3-(2-thiazolyl)guanidine dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-2-(2-methyl-4-pyridyl)-3-(2-thiazolyl)guanidine dinitrate is a complex organic compound that features a guanidine core substituted with tert-butyl, pyridyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl-2-(2-methyl-4-pyridyl)-3-(2-thiazolyl)guanidine dinitrate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Guanidine Core: Starting with a guanidine precursor, the tert-butyl group can be introduced through alkylation reactions.
Introduction of Pyridyl and Thiazolyl Groups: These groups can be attached via nucleophilic substitution or coupling reactions.
Nitration: The final step involves the nitration of the compound to introduce the dinitrate groups, typically using nitric acid under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl-2-(2-methyl-4-pyridyl)-3-(2-thiazolyl)guanidine dinitrate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridyl or thiazolyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the pyridyl or thiazolyl groups, while reduction could lead to the corresponding amines or alcohols.
Scientific Research Applications
1-tert-Butyl-2-(2-methyl-4-pyridyl)-3-(2-thiazolyl)guanidine dinitrate could have several scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological pathways.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action for 1-tert-Butyl-2-(2-methyl-4-pyridyl)-3-(2-thiazolyl)guanidine dinitrate would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl-2-(2-methyl-4-pyridyl)-3-(2-thiazolyl)guanidine
- 1-tert-Butyl-2-(2-methyl-4-pyridyl)-3-(2-thiazolyl)guanidine mononitrate
- 1-tert-Butyl-2-(2-methyl-4-pyridyl)-3-(2-thiazolyl)guanidine trinitrate
Uniqueness
1-tert-Butyl-2-(2-methyl-4-pyridyl)-3-(2-thiazolyl)guanidine dinitrate is unique due to the presence of two nitrate groups, which could confer distinct chemical properties such as increased reactivity or specific biological activity compared to its mono- or trinitrate counterparts.
Properties
CAS No. |
72041-85-1 |
|---|---|
Molecular Formula |
C14H21N7O6S |
Molecular Weight |
415.43 g/mol |
IUPAC Name |
tert-butyl-[N-(2-methylpyridin-4-yl)-C-(1,3-thiazol-2-ylazaniumyl)carbonimidoyl]azanium;dinitrate |
InChI |
InChI=1S/C14H19N5S.2NO3/c1-10-9-11(5-6-15-10)17-12(19-14(2,3)4)18-13-16-7-8-20-13;2*2-1(3)4/h5-9H,1-4H3,(H2,15,16,17,18,19);;/q;2*-1/p+2 |
InChI Key |
AFWGINWQLXVKHP-UHFFFAOYSA-P |
Canonical SMILES |
CC1=NC=CC(=C1)N=C([NH2+]C2=NC=CS2)[NH2+]C(C)(C)C.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)


![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)


![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)






